molecular formula C12H12N2OS B1331613 2-(1H-Benzimidazol-2-ylthio)-1-cyclopropylethanone CAS No. 27784-55-0

2-(1H-Benzimidazol-2-ylthio)-1-cyclopropylethanone

Cat. No.: B1331613
CAS No.: 27784-55-0
M. Wt: 232.3 g/mol
InChI Key: ATVWSZHDXNJBDB-UHFFFAOYSA-N
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Description

2-(1H-Benzimidazol-2-ylthio)-1-cyclopropylethanone is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, has a unique structure that combines the benzimidazole moiety with a cyclopropyl group, making it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Benzimidazol-2-ylthio)-1-cyclopropylethanone typically involves the reaction of 1H-benzimidazole-2-thiol with a cyclopropyl ketone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Benzimidazol-2-ylthio)-1-cyclopropylethanone can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzimidazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the cyclopropyl ketone can be reduced to form alcohols.

    Substitution: The benzimidazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1H-Benzimidazol-2-ylthio)-1-cyclopropylethanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-(1H-Benzimidazol-2-ylthio)-1-cyclopropylethanone involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfur atom can form coordination bonds with metal ions, affecting the function of metalloproteins. The cyclopropyl group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-benzimidazol-2-yl)phenol: Similar structure but with a phenol group instead of a cyclopropyl ketone.

    1-(4-methylbenzyl)-2-(4-methylphenyl)-1H-benzimidazole: Contains methylbenzyl and methylphenyl groups.

    2-(4-fluorophenyl)-1-phenyl-1H-benzimidazole: Contains fluorophenyl and phenyl groups.

Uniqueness

2-(1H-Benzimidazol-2-ylthio)-1-cyclopropylethanone is unique due to the presence of the cyclopropyl ketone group, which imparts distinct chemical and biological properties. This structural feature may enhance its stability, reactivity, and binding affinity compared to other benzimidazole derivatives.

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-1-cyclopropylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c15-11(8-5-6-8)7-16-12-13-9-3-1-2-4-10(9)14-12/h1-4,8H,5-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATVWSZHDXNJBDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)CSC2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350686
Record name 2-(1H-benzimidazol-2-ylsulfanyl)-1-cyclopropylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27784-55-0
Record name 2-(1H-benzimidazol-2-ylsulfanyl)-1-cyclopropylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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